REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][N:3]=1.C([O:10][C:11](=[O:17])[CH2:12][C:13](=O)[CH2:14]Br)C>CO>[CH3:1][C:2]1[S:6][C:5]2=[N:7][C:13]([CH2:12][C:11]([OH:17])=[O:10])=[CH:14][N:4]2[N:3]=1
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Name
|
|
Quantity
|
300 mg
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Type
|
reactant
|
Smiles
|
CC1=NN=C(S1)N
|
Name
|
|
Quantity
|
908 mg
|
Type
|
reactant
|
Smiles
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C(C)OC(CC(CBr)=O)=O
|
Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was combined in a sealed tube
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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CUSTOM
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Details
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the MeOH was removed in vacuo
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in dichloromethane
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Type
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WASH
|
Details
|
the organic solution was washed with saturated aqueous NaHCO3 solution (2×)
|
Type
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DRY_WITH_MATERIAL
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Details
|
The organic solution was dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by Combiflash (Teledyne ISCO, Lincoln, Nebr.) chromatography
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(S1)=NC(=C2)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |